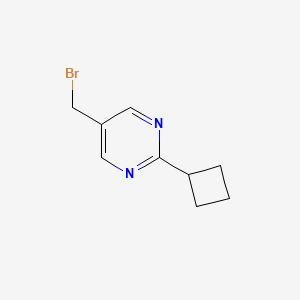

5-(Bromomethyl)-2-cyclobutylpyrimidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H11BrN2 |

|---|---|

Molecular Weight |

227.10 g/mol |

IUPAC Name |

5-(bromomethyl)-2-cyclobutylpyrimidine |

InChI |

InChI=1S/C9H11BrN2/c10-4-7-5-11-9(12-6-7)8-2-1-3-8/h5-6,8H,1-4H2 |

InChI Key |

JUVZKYNUTZVCJN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)C2=NC=C(C=N2)CBr |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Bromomethyl 2 Cyclobutylpyrimidine

Retrosynthetic Analysis of the 2-Cyclobutylpyrimidine Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps to identify key bond disconnections and strategic intermediates, thereby clarifying potential synthetic routes. The primary precursor to the final product is 2-cyclobutyl-5-methylpyrimidine, which is obtained by a C-Br disconnection of the target's bromomethyl group. The core of the retrosynthesis, therefore, focuses on the formation of this substituted pyrimidine (B1678525).

The most logical disconnection of the 2-cyclobutyl-5-methylpyrimidine core breaks the pyrimidine ring itself. A common and effective method for pyrimidine synthesis is the condensation reaction between an amidine and a 1,3-dicarbonyl compound, often referred to as the Pinner synthesis. This approach suggests two key fragments: cyclobutanecarboxamidine (B1598666), which provides the C-2 cyclobutyl group, and a 1,3-dicarbonyl compound that forms the C-4, C-5, and C-6 atoms of the pyrimidine ring, including the C-5 methyl group.

Cyclobutyl Group Introduction Strategies

The introduction of the cyclobutyl moiety is strategically achieved by using a pre-functionalized building block. In this retrosynthetic approach, the key synthon is cyclobutanecarboxamidine. The synthesis of this intermediate typically starts from cyclobutanecarbonitrile (B1293925) or cyclobutanecarboxamide.

One established method to prepare amidines is the Pinner reaction, where a nitrile reacts with an alcohol under acidic conditions to form an imino ether hydrochloride (a Pinner salt), which is then treated with ammonia (B1221849) to yield the corresponding amidine hydrochloride.

| Step | Reactant | Reagent(s) | Product |

| 1 | Cyclobutanecarbonitrile | HCl, Ethanol | Cyclobutanecarboximidate hydrochloride |

| 2 | Cyclobutanecarboximidate hydrochloride | Ammonia | Cyclobutanecarboxamidine |

This table outlines a common pathway for the synthesis of the key cyclobutyl-containing precursor.

This strategy ensures that the sterically demanding cyclobutyl group is incorporated early and efficiently into the molecular framework.

Pyrimidine Ring Annulation Approaches

With cyclobutanecarboxamidine as one of the key intermediates, the next step is the formation, or annulation, of the pyrimidine ring. The condensation with a 1,3-dicarbonyl compound is a highly effective and widely used method for constructing the pyrimidine heterocycle. To achieve the desired 2-cyclobutyl-5-methylpyrimidine, a 1,3-dicarbonyl compound bearing a methyl group at the C-2 position is required. A suitable reactant for this purpose is 2-methyl-1,3-propanedial or a synthetic equivalent like 3-methoxy-2-methyl-2-propenal.

The reaction proceeds via a condensation mechanism, where the amidine reacts with the dicarbonyl compound, followed by cyclization and dehydration to form the aromatic pyrimidine ring. This reaction is typically catalyzed by a base, such as sodium ethoxide or sodium hydroxide.

| Component 1 | Component 2 | Catalyst | Product |

| Cyclobutanecarboxamidine | 2-methyl-1,3-propanedial | Base (e.g., NaOEt) | 2-Cyclobutyl-5-methylpyrimidine |

This table illustrates the key condensation reaction for the formation of the pyrimidine core.

Regioselective Bromination Techniques for the C-5 Methyl Precursor

The final synthetic step towards the target molecule involves the selective bromination of the methyl group at the C-5 position of the 2-cyclobutyl-5-methylpyrimidine intermediate. This transformation requires a reagent that can selectively halogenate a benzylic-like methyl group without affecting the pyrimidine ring itself.

Radical Bromination Protocols (e.g., N-Bromosuccinimide Mediated Reactions)

The most common and effective method for the selective bromination of a methyl group adjacent to an aromatic ring is the Wohl-Ziegler reaction. This reaction employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under thermal or photochemical conditions.

The reaction proceeds via a free-radical chain mechanism. The initiator generates a radical, which then abstracts a hydrogen atom from the C-5 methyl group to form a stabilized pyrimidylmethyl radical. This radical then reacts with NBS to form the desired 5-(bromomethyl) product and a succinimidyl radical, which continues the chain reaction. The use of a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane (B81311) is typical to minimize ionic side reactions.

Wohl-Ziegler Bromination Conditions:

| Substrate | Brominating Agent | Initiator | Solvent | Result |

|---|

This interactive table summarizes the standard conditions for the regioselective bromination step.

Alternative Selective Bromination Reagents and Conditions

While NBS is the most common reagent for this transformation, several alternatives exist that can offer advantages in terms of safety, selectivity, or reaction conditions.

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): This reagent can be used as an alternative to NBS and sometimes provides better yields or selectivity. It also operates under free-radical conditions.

Bromine (Br₂): While elemental bromine can lead to electrophilic substitution on the pyrimidine ring, its use under controlled photochemical conditions at low concentrations can favor radical substitution at the methyl group.

HBr-H₂O₂ System: An in-situ generation of bromine from hydrobromic acid and hydrogen peroxide can provide the low concentration of Br₂ necessary for selective radical bromination, offering a greener alternative to halogenated solvents and reagents.

These alternatives provide a broader toolbox for chemists to optimize the synthesis based on substrate reactivity, scale, and environmental considerations.

Convergent and Divergent Synthetic Pathways to the Target Compound

A convergent synthesis involves preparing key fragments of the molecule separately and then combining them in the later stages. In this context, one could envision synthesizing a pre-functionalized pyrimidine ring, such as 2-chloro-5-(bromomethyl)pyrimidine, and then coupling it with a cyclobutyl nucleophile (e.g., cyclobutylmagnesium bromide or cyclobutylzinc chloride) via a cross-coupling reaction. This approach allows for the independent optimization of the synthesis of each fragment.

Conversely, the pathway described in sections 2.1 and 2.2 represents a more linear or divergent synthesis . In this strategy, a common intermediate, 2-cyclobutyl-5-methylpyrimidine, is first synthesized. This intermediate can then serve as a branching point for creating a library of compounds. While one branch leads to the target 5-(bromomethyl)-2-cyclobutylpyrimidine via radical bromination, other transformations could be performed on the methyl group or the pyrimidine ring to generate a diverse set of analogues. This approach is highly efficient for exploring structure-activity relationships in drug discovery programs.

| Synthetic Strategy | Description | Key Step |

| Convergent | Separate synthesis of a cyclobutyl unit and a pre-brominated pyrimidine ring, followed by their coupling. | Palladium-catalyzed cross-coupling reaction. |

| Divergent | Synthesis of a common intermediate (2-cyclobutyl-5-methylpyrimidine) which is then functionalized in different ways. | Radical bromination of the common intermediate. |

This table compares the convergent and divergent approaches to the synthesis of the target compound.

Modern Catalytic Approaches in Pyrimidine and Alkyl Halide Synthesis

Recent advancements in catalysis have revolutionized the synthesis of complex heterocyclic compounds. For a molecule like this compound, these modern methods offer pathways to improved yields, selectivity, and functional group tolerance compared to traditional synthetic routes. These approaches are critical for both the formation of the 2-cyclobutylpyrimidine core and the subsequent introduction of the bromomethyl group at the C5-position.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to the functionalization of pyrimidine rings. capes.gov.brnih.gov Methodologies such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions allow for the direct introduction of substituents onto the pyrimidine core, which can be a key step in the synthesis of 2-substituted pyrimidines like the target compound. nih.govnih.gov

For instance, a plausible route to the 2-cyclobutylpyrimidine scaffold could involve a Suzuki-Miyaura coupling between a 2-halopyrimidine and cyclobutylboronic acid. The efficiency of such reactions is highly dependent on the choice of palladium catalyst, ligands, and reaction conditions. Research has shown that using specialized phosphine (B1218219) ligands can significantly enhance the catalytic activity and stability of the palladium complex, leading to higher yields and applicability to a broader range of substrates. nih.gov A novel and efficient palladium-catalyzed method was developed for the synthesis of a wide range of pyrido[2,3-d]pyrimidines using readily available β-bromovinyl/aryl aldehydes and 6-amino-1,3-dialkyluracils as starting materials with good yields. rsc.org

Furthermore, direct C-H functionalization has emerged as a highly atom-economical approach. Palladium catalysis can enable the direct arylation or olefination at the C5-position of a pre-formed 2-cyclobutylpyrimidine ring system, offering a more direct route to functionalized derivatives. rsc.org

Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of 2-Chloropyrimidines

| Catalyst/Ligand System | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Toluene/H₂O | 100 | 75 | nih.gov |

| Pd₂(dba)₃ / SPhos | Dioxane/H₂O | 90 | 88 | nih.gov |

| Pd(OAc)₂ / XPhos | t-BuOH/H₂O | 80 | 92 | nih.gov |

Note: Data is representative of typical conditions for similar substrates and is intended for illustrative purposes.

Copper catalysis has gained prominence as a cost-effective and versatile alternative to palladium-based systems for the synthesis of heterocyclic compounds. researchgate.net Copper-catalyzed reactions can be employed for various transformations in pyrimidine synthesis, including C-N and C-C bond formation. rsc.orgmdpi.com For example, a copper-catalyzed [3+3] annulation of amidines with saturated ketones can produce pyrimidine structures. organic-chemistry.org

An efficient copper-catalyzed one-pot three-component reaction of amidines, primary alcohols, and secondary alcohols has been developed to synthesize multisubstituted pyrimidines. rsc.org This approach is noted for its high atom efficiency and operational simplicity. rsc.org In the context of this compound, a copper-catalyzed cycloaddition could be envisioned to construct the core pyrimidine ring. Additionally, copper catalysts are effective in promoting dehydrogenative functionalization, which could be a key step in aromatizing a dihydropyrimidine (B8664642) intermediate. nih.govdeepdyve.com

Recent developments have also highlighted the use of copper(II) triflate as an efficient catalyst for synthesizing pyrimidines from propargylic alcohols and amidines through a tandem reaction. thieme-connect.com This method is advantageous as it proceeds under mild conditions. thieme-connect.com

Table 2: Copper-Catalyzed Synthesis of Pyrimidine Derivatives

| Copper Catalyst | Reactants | Reaction Type | Yield (%) | Reference |

|---|---|---|---|---|

| Cu(OAc)₂ | Amidines, Alcohols | Three-component | up to 84 | nih.gov |

| Cu(OTf)₂ | Propargylic Alcohols, Amidine | Tandem Propargylation-Cyclization | up to 87 | thieme-connect.com |

| CuBr | Butadiynes, Sulfonylazides, Hydrazides | [3+3] Cycloaddition | High | mdpi.com |

Note: Yields are based on analogous systems and are for comparative purposes.

The drive towards more sustainable and "green" chemistry has spurred the development of organocatalytic and metal-free synthetic methods. acs.orgfigshare.com These approaches circumvent the need for transition metals, which can be costly and leave trace metal impurities in the final product. acs.org Organocatalysts, such as small organic molecules, can effectively promote the formation of pyrimidine rings through various reaction cascades. tandfonline.comtandfonline.com

For instance, an organocatalytic inverse electron-demand Diels-Alder reaction of ketones with 1,3,5-triazine (B166579) can yield substituted pyrimidines with high regioselectivity. mdpi.com Another metal-free approach involves the [3+3] annulation of amidines with α,β-unsaturated ketones, followed by a visible-light-enabled photo-oxidation to form the pyrimidine ring. rsc.org This method is advantageous for its mild and environmentally friendly conditions. rsc.org

Furthermore, multicomponent reactions catalyzed by organocatalysts like L-proline or 2-aminoethanesulfonic acid in aqueous media provide an efficient and eco-friendly route to fused pyrimidines. tandfonline.comnih.gov These strategies offer operational simplicity and often result in high yields of the desired products. tandfonline.com

Stereochemical Control in Cyclobutylpyrimidine Synthesis

The cyclobutane (B1203170) ring in this compound introduces the possibility of stereoisomerism, making stereochemical control a critical aspect of its synthesis. The biological activity of such molecules can be highly dependent on their stereochemistry. Therefore, developing synthetic routes that allow for the selective formation of a single desired stereoisomer is of paramount importance.

The stereoselective synthesis of cyclobutane derivatives is often achieved through [2+2] cycloaddition reactions. mdpi.com The stereochemistry of these reactions can be controlled by using chiral auxiliaries, chiral catalysts, or by directing the stereochemistry through existing stereocenters in the starting materials. mdpi.com For instance, photochemical [2+2] cycloadditions can be directed by a chiral hydrogen-bonding template to achieve high regio-, diastereo-, and enantioselectivity. mdpi.com

Recent advancements in rhodium-catalyzed C-H functionalization offer a powerful method for the regio- and stereoselective modification of pre-existing cyclobutane rings. nih.gov By carefully selecting the rhodium catalyst and its ligands, it is possible to direct the functionalization to specific C-H bonds on the cyclobutane, thereby creating chiral 1,1-disubstituted or cis-1,3-disubstituted products. nih.gov This approach could be applied to a cyclobutane-containing precursor to introduce functionality with a high degree of stereocontrol. nih.gov

Another innovative approach involves the stereoselective synthesis of cyclobutanes through the contraction of pyrrolidines, which allows for the transfer of stereochemical information from the starting material to the cyclobutane product with excellent control. nih.gov

Scalable Synthetic Approaches for Research Applications

The transition of a synthetic route from laboratory-scale to a larger, more practical scale for research applications or potential future development presents significant challenges. A scalable synthesis must be robust, cost-effective, safe, and environmentally acceptable. For an active pharmaceutical ingredient (API) intermediate like this compound, process development focuses on optimizing reaction conditions, minimizing purification steps, and ensuring consistent product quality. escoaster.com

Key considerations for a scalable synthesis include the use of readily available and inexpensive starting materials, minimizing the number of synthetic steps, and employing reaction conditions that are amenable to large-scale equipment. escoaster.com Continuous flow chemistry is an increasingly adopted technology for API manufacturing as it offers enhanced safety, better heat and mass transfer, and improved process control compared to traditional batch processing. mdpi.com For example, a photobromination step, potentially used to introduce the bromomethyl group, could be performed more safely and efficiently in a flow reactor. mdpi.com

The development of a scalable synthesis often involves a multidisciplinary approach, combining expertise in organic synthesis, process chemistry, and analytical chemistry to ensure a robust and reliable manufacturing process. escoaster.com

Reactivity and Chemical Transformations of 5 Bromomethyl 2 Cyclobutylpyrimidine

Nucleophilic Substitution Reactions at the Bromomethyl Moiety

The C-Br bond in the bromomethyl group is polarized, rendering the methylene (B1212753) carbon electrophilic and susceptible to attack by nucleophiles. This reactivity is analogous to that of benzyl (B1604629) bromide, where the adjacent π-system of the pyrimidine (B1678525) ring can stabilize the transition state.

Nucleophilic substitution reactions can proceed through two primary mechanisms: the unimolecular SN1 pathway and the bimolecular SN2 pathway. The pathway taken by 5-(Bromomethyl)-2-cyclobutylpyrimidine is influenced by the reaction conditions.

SN2 Pathway : As a primary halide, the compound is sterically unhindered, favoring the SN2 mechanism. pbworks.com This pathway involves a concerted, single-step process where the nucleophile attacks the electrophilic carbon at the same time the bromide leaving group departs. youtube.com The transition state is a trigonal bipyramidal arrangement where the nucleophile and the leaving group are partially bonded to the central carbon atom. sciencerepository.org

SN1 Pathway : While less common for primary substrates, an SN1 pathway is plausible under certain conditions. This mechanism involves a two-step process starting with the slow departure of the bromide ion to form a carbocation intermediate. pbworks.comsciencerepository.org The proximity of the pyrimidine ring can offer resonance stabilization to this carbocation, making its formation more favorable than a simple primary alkyl carbocation. The planar carbocation is then rapidly attacked by the nucleophile from either face. sciencerepository.org

The competition between these two pathways is dictated by factors such as the strength of the nucleophile, the solvent, and the temperature. nih.gov

Table 1: Comparison of SN1 and SN2 Reaction Pathways for this compound

| Feature | SN1 Pathway | SN2 Pathway |

| Kinetics | First-order (Rate = k[Substrate]) | Second-order (Rate = k[Substrate][Nucleophile]) |

| Mechanism | Two-step (Carbocation intermediate) | One-step (Concerted) |

| Substrate Preference | Favored by substrates forming stable carbocations | Favored by sterically unhindered substrates (primary > secondary) |

| Nucleophile | Favored by weak nucleophiles | Favored by strong nucleophiles |

| Solvent | Favored by polar protic solvents | Favored by polar aprotic solvents |

| Stereochemistry | Racemization (if chiral center is formed) | Inversion of configuration |

The choice of solvent and the nature of the nucleophile are critical in directing the outcome of substitution reactions.

Solvent Effects : Polar protic solvents, such as water and alcohols, can solvate both the leaving group (bromide anion) and the potential carbocation intermediate through hydrogen bonding, thereby favoring the SN1 mechanism. youtube.com In contrast, polar aprotic solvents like acetone (B3395972), DMF, or DMSO, solvate cations well but are less effective at solvating anions. This leaves the nucleophile more "naked" and reactive, accelerating the SN2 pathway. youtube.com The rate of an SN2 reaction can be millions of times faster in an aprotic solvent compared to a protic one.

Nucleophile Characteristics : The strength of the nucleophile plays a direct role in the reaction mechanism. Strong nucleophiles (e.g., thiolate, cyanide, azide) are highly reactive and tend to force a bimolecular reaction, favoring the SN2 pathway. libretexts.org Weaker nucleophiles (e.g., water, alcohols) are less reactive and will typically only react if a carbocation intermediate has already formed, thus favoring the SN1 pathway. youtube.com

The reaction of this compound with nucleophilic tertiary amines, such as pyridine (B92270), leads to the formation of quaternary ammonium (B1175870) salts. nih.gov This reaction, often referred to as quaternization, typically proceeds via an SN2 mechanism. srce.hrresearchgate.net The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic methylene carbon, displacing the bromide ion and forming a new C-N bond. rsc.org These salts are of interest in various fields due to their properties as cationic surfactants and potential biological activity. nih.gov

The synthesis can be carried out using conventional heating, microwave irradiation, or ultrasound, with solvents like acetone or more environmentally friendly deep eutectic solvents. srce.hrresearchgate.net

Table 2: Examples of Quaternary Salt Formation

| Nucleophile | Product |

| Pyridine | 1-((2-Cyclobutylpyrimidin-5-yl)methyl)pyridinium bromide |

| 4-(Dimethylamino)pyridine | 4-(Dimethylamino)-1-((2-cyclobutylpyrimidin-5-yl)methyl)pyridinium bromide |

| Trimethylamine | N,N,N-Trimethyl-1-(2-cyclobutylpyrimidin-5-yl)methanaminium bromide |

| Pyrimidine | 5-((2-Cyclobutylpyrimidin-5-yl)methyl)pyrimidinium bromide |

The activated bromomethyl group serves as a key handle for introducing various functional groups through nucleophilic substitution.

Amidation : Reaction with primary or secondary amines, or ammonia (B1221849), yields the corresponding substituted amines. These reactions are fundamental in building more complex molecules. mdpi.com

Esterification : The displacement of bromide by a carboxylate anion (R-COO⁻) results in the formation of an ester. This is a common method for synthesizing ester derivatives. medcraveonline.com

Etherification : Ethers are formed when an alkoxide (R-O⁻) or phenoxide (Ar-O⁻) acts as the nucleophile. This reaction, a variation of the Williamson ether synthesis, proceeds efficiently with primary halides like this compound.

Table 3: Functionalization via Nucleophilic Substitution

| Reaction Type | Nucleophile | General Product Structure |

| Amidation | R¹R²NH | |

| Esterification | R-COO⁻ | |

| Etherification | R-O⁻ |

Reactivity Profile of the Pyrimidine Heterocycle

The pyrimidine ring itself is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This property makes it susceptible to attack by strong nucleophiles under specific conditions.

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic or heteroaromatic ring. wikipedia.org Unlike electrophilic aromatic substitution, SNAr is facilitated by electron-withdrawing groups that can stabilize the negative charge of the intermediate. libretexts.org

For a SNAr reaction to occur on the 2-cyclobutylpyrimidine ring system, two key conditions must be met:

Presence of a Good Leaving Group : A suitable leaving group, typically a halide (e.g., Cl, F), must be present on the ring. youtube.com The parent compound, this compound, lacks such a group on the ring itself.

Ring Activation : The pyrimidine ring is inherently electron-deficient, which activates it towards nucleophilic attack compared to benzene. However, for the reaction to proceed under moderate conditions, additional strong electron-withdrawing groups (like a nitro group) are often required to be positioned ortho or para to the leaving group. wikipedia.orglibretexts.org

The mechanism involves the addition of a nucleophile to the ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgnih.gov In the second step, the leaving group is eliminated, restoring the aromaticity of the ring. youtube.com Due to the lack of a leaving group on the pyrimidine ring of the title compound, it is generally inert to SNAr reactions.

Electrophilic Aromatic Substitution Reactivity and Limitations

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic significantly deactivates the ring towards electrophilic aromatic substitution (EAS). researchgate.net Compared to benzene, the pyrimidine nucleus is substantially less reactive. researchgate.net Electrophilic attack on the unsubstituted pyrimidine ring requires harsh conditions and generally proceeds with low efficiency.

For electrophilic substitution to occur, the pyrimidine ring typically requires the presence of activating, electron-donating groups (EDGs) such as amino (-NH₂) or hydroxyl (-OH) groups. researchgate.net These groups increase the electron density of the ring, thereby facilitating attack by an electrophile. When such activation is present, electrophilic substitution, including nitration, halogenation, and sulfonation, preferentially occurs at the C-5 position, which is the most electron-rich carbon atom in the pyrimidine ring. researchgate.netchemguide.co.uk

In the case of this compound, the 2-cyclobutyl group is a weakly electron-donating alkyl group, which offers minimal activation of the pyrimidine ring. Consequently, electrophilic aromatic substitution on the pyrimidine ring of this compound is expected to be challenging. Furthermore, the acidic conditions often employed for EAS reactions can lead to the protonation of the nitrogen atoms in the pyrimidine ring, further deactivating it towards electrophilic attack. uoanbar.edu.iq

Hydrogenation and Reduction Pathways of the Pyrimidine Ring

The electron-deficient nature of the pyrimidine ring makes it susceptible to reduction reactions, including catalytic hydrogenation. The reduction of the pyrimidine ring can lead to dihydropyrimidine (B8664642) or tetrahydropyrimidine (B8763341) derivatives, depending on the reaction conditions and the catalyst employed.

Catalytic hydrogenation of pyrimidine derivatives is a common method for the reduction of the heterocyclic ring. Various catalysts, such as platinum, palladium, and rhodium, are effective for this transformation. For instance, the hydrogenation of oxazolidinone-substituted pyridines has been shown to proceed efficiently, leading to the corresponding piperidines. While this is a pyridine derivative, the general principles of aromatic heterocycle hydrogenation are applicable.

Given the presence of the C=N double bonds within the pyrimidine ring of this compound, it is anticipated that this compound can undergo catalytic hydrogenation to yield the corresponding tetrahydropyrimidine derivative. The specific conditions, such as the choice of catalyst, solvent, temperature, and hydrogen pressure, would influence the efficiency and selectivity of this transformation. It is also important to consider that under certain hydrogenation conditions, the bromomethyl group may be susceptible to hydrogenolysis, leading to the formation of 5-methyl-2-cyclobutylpyrimidine.

Oxidation Reactions of the Pyrimidine System

The pyrimidine ring itself is generally resistant to oxidation due to its electron-deficient character. However, substituents on the pyrimidine ring can undergo oxidation. In the case of this compound, the primary sites for oxidation are the bromomethyl and cyclobutyl groups.

The bromomethyl group can be oxidized to an aldehyde or a carboxylic acid under appropriate conditions. However, the presence of the bromine atom makes this transformation complex, and nucleophilic substitution reactions at the bromomethyl carbon are more common.

The cyclobutyl group, being an alkyl substituent, is also a potential site for oxidation, although this typically requires strong oxidizing agents and may lead to a mixture of products, including ring-opened derivatives. More controlled oxidation might be achieved at the benzylic-like position of the cyclobutyl ring adjacent to the pyrimidine nucleus.

Cross-Coupling Reactions Involving the Bromine Atom

The bromine atom in the 5-(bromomethyl) group is the most reactive site for cross-coupling reactions, behaving similarly to a benzylic bromide. This functionality allows for the formation of new carbon-carbon (C-C) and carbon-heteroatom bonds, making this compound a valuable building block in organic synthesis.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide, and it is a powerful tool for the formation of C-C bonds. While this reaction is most commonly used with aryl and vinyl halides, benzylic halides can also participate.

For this compound, the bromomethyl group is expected to readily undergo Suzuki-Miyaura coupling with various aryl and vinyl boronic acids. This reaction would lead to the formation of 5-(arylmethyl)- or 5-(alkenylmethyl)-2-cyclobutylpyrimidine derivatives. The reaction typically requires a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine (B1218219) ligand, along with a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) in a suitable solvent system, often a mixture of an organic solvent and water. nih.govscielo.org.mxmdpi.com

Below is a table summarizing typical conditions for Suzuki-Miyaura coupling of related bromomethyl-heterocycles, which can be considered as a starting point for the optimization of reactions with this compound. nih.gov

| Catalyst | Base | Solvent | Temperature (°C) | Coupling Partner | Yield (%) |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | Arylboronic acid | 25-76 |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an organic halide and an amine. wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.com Similar to the Suzuki-Miyaura coupling, this reaction is highly versatile and can be applied to benzylic halides.

This compound is expected to be a suitable substrate for the Buchwald-Hartwig amination, reacting with a wide range of primary and secondary amines to form the corresponding 5-(aminomethyl)-2-cyclobutylpyrimidine derivatives. The reaction conditions typically involve a palladium catalyst with a specialized phosphine ligand (e.g., BINAP, XPhos) and a strong base (e.g., NaOtBu, K₃PO₄). wikipedia.org

The table below provides a general overview of conditions that could be adapted for the Buchwald-Hartwig amination of this compound based on reactions with analogous substrates.

| Catalyst System | Base | Solvent | Temperature (°C) | Amine |

| Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-110 | Primary/Secondary Alkyl/Aryl Amines |

| Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 100 | Primary/Secondary Alkyl/Aryl Amines |

Other Metal-Catalyzed C-C, C-N, C-O, and C-S Cross-Couplings

Beyond the Suzuki-Miyaura and Buchwald-Hartwig reactions, the reactive bromomethyl group of this compound can participate in a variety of other metal-catalyzed cross-coupling reactions to form diverse chemical bonds.

Sonogashira Coupling: This palladium- and copper-cocatalyzed reaction couples terminal alkynes with organic halides to form C(sp²)-C(sp) bonds. nih.govresearchgate.netmdpi.comorganic-chemistry.org The bromomethyl group can potentially undergo Sonogashira coupling, leading to the synthesis of propargylpyrimidine derivatives.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. libretexts.orgmdpi.comprinceton.edu This reaction could be used to introduce alkenyl groups at the methyl position of the 5-(bromomethyl) substituent.

Negishi Coupling: This reaction utilizes an organozinc reagent to couple with an organic halide, catalyzed by a nickel or palladium complex. researchgate.netnih.gov The Negishi coupling is known for its high functional group tolerance and could be employed for the formation of C-C bonds with this compound.

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide, catalyzed by palladium. wikipedia.orgorganic-chemistry.orgwiley-vch.delibretexts.org This method offers another avenue for the formation of C-C bonds.

Ullmann Condensation: This copper-catalyzed reaction can be used to form C-N, C-O, and C-S bonds. wikipedia.orgorganic-chemistry.orgnih.govmdpi.comnih.gov It represents a classical method for the formation of these heteroatomic bonds and could be applied to this compound, particularly for the formation of ethers and thioethers.

The choice of a specific cross-coupling reaction would depend on the desired bond to be formed and the nature of the coupling partner. Each of these reactions requires careful optimization of the catalyst, ligands, base, and solvent to achieve the desired product in good yield.

Cycloaddition and Pericyclic Reactions Incorporating the Pyrimidine System

Pericyclic reactions, which proceed through a concerted, cyclic transition state, represent a significant class of transformations in organic chemistry. nih.gov For pyrimidine systems, including this compound, the most relevant of these are cycloaddition reactions, particularly those of the Diels-Alder type.

The pyrimidine ring, being an electron-deficient heteroaromatic system, does not typically participate in classical Diels-Alder reactions where it would act as a diene reacting with an electron-rich dienophile. Instead, pyrimidines are known to undergo inverse-electron-demand Diels-Alder (IEDDA) reactions. wur.nlacsgcipr.org In this type of reaction, the electron-poor pyrimidine ring system functions as the diene component, reacting with an electron-rich dienophile.

The reactivity of the pyrimidine ring in IEDDA reactions is significantly influenced by the nature of its substituents. Electron-withdrawing groups on the pyrimidine ring lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), which generally accelerates the reaction with the Highest Occupied Molecular Orbital (HOMO) of the dienophile. wur.nl Conversely, electron-donating groups can decrease the reactivity of the pyrimidine diene. In the case of this compound, the cyclobutyl group at the 2-position is generally considered to be weakly electron-donating, while the bromomethyl group at the 5-position has a more complex electronic effect but is not strongly activating or deactivating for this type of reaction.

Intramolecular IEDDA reactions of pyrimidines have been reported, where a dienophilic moiety is tethered to the pyrimidine ring. wur.nlfao.org These reactions can lead to the formation of fused heterocyclic systems. For this compound, a synthetic strategy could involve the substitution of the bromine with a nucleophile attached to a dienophilic group, thereby setting the stage for a potential intramolecular cycloaddition.

Another related cycloaddition involves the in situ generation of pyrimidine o-quinodimethanes, which can then be trapped by a dienophile in a [4+2] cycloaddition. researchgate.net While this has been demonstrated for other substituted pyrimidines, its direct application to this compound would require the appropriate precursors.

Below is a table summarizing representative conditions for IEDDA reactions involving pyrimidine derivatives, which could be analogous to the potential reactivity of this compound.

| Diene (Pyrimidine Derivative) | Dienophile | Solvent | Temperature (°C) | Product Type |

| 2-Chloropyrimidine | Ynamine | Dioxane | 100 | Substituted Pyridine |

| 5-Nitropyrimidine | Enamine | Toluene | 80 | Fused Pyridine Derivative |

| 2-(3-Butynylthio)pyrimidine | (intramolecular) | Xylene | 140 | Thieno[2,3-b]pyridine |

Applications As a Key Synthetic Intermediate and Building Block

Role in Supramolecular Chemistry and Polymer Science

The bifunctional nature of 5-(Bromomethyl)-2-cyclobutylpyrimidine, possessing both a reactive alkyl halide and a heterocyclic pyrimidine (B1678525) ring, makes it a candidate for applications in supramolecular chemistry and polymer science. These features allow for its incorporation into larger molecular assemblies and polymeric structures, thereby imparting specific chemical and physical properties to the resulting materials.

The presence of the bromomethyl group in this compound offers a reactive site for polymerization reactions. This functionality can be exploited in several ways to generate functional polymers. For instance, it can serve as an initiating or propagating species in certain types of polymerization. More commonly, the bromomethyl group can be utilized for post-polymerization modification, where a pre-formed polymer backbone is functionalized with the pyrimidine moiety.

One potential route to incorporating this compound into a polymer is through substitution reactions where the bromine atom is displaced by a nucleophilic group on a polymer backbone. This approach allows for the controlled introduction of the 2-cyclobutylpyrimidine unit as a pendant group. The properties of the final polymer, such as its thermal stability, solubility, and coordination ability, can be tuned by the presence of these pyrimidine side chains.

| Polymerization Strategy | Description | Potential Polymer Properties |

| Post-polymerization Modification | A pre-existing polymer with nucleophilic side chains (e.g., hydroxyl, amino groups) reacts with this compound to attach the pyrimidine moiety. | Enhanced thermal stability, altered solubility, metal-coordinating capabilities. |

| Chain-growth Polymerization | The bromomethyl group could potentially be used to initiate certain types of controlled radical polymerizations, such as Atom Transfer Radical Polymerization (ATRP), leading to well-defined polymer architectures. | Controlled molecular weight and low dispersity polymers with terminal pyrimidine functionality. |

This table is illustrative and based on the known reactivity of the bromomethyl functional group.

The pyrimidine ring in this compound contains two nitrogen atoms that can act as Lewis bases, making them available for coordination with metal ions. This property allows the compound to serve as a precursor for the synthesis of ligands used in the formation of metal coordination complexes. The bromomethyl group can be further functionalized to introduce other coordinating groups, leading to the formation of polydentate ligands.

| Ligand Synthesis Step | Reagent/Reaction Type | Resulting Ligand Functionality |

| Nucleophilic Substitution | Reaction of this compound with a nucleophile (e.g., thiourea, secondary amine). | Introduction of additional donor atoms (S, N) for chelation. |

| Formation of Organometallic Reagents | Conversion of the bromomethyl group to a Grignard or organolithium reagent. | Enables C-C bond formation to attach other coordinating moieties. |

This table provides hypothetical examples of how this compound could be modified to act as a ligand precursor.

Contributions to Libraries for Chemical Space Exploration

The exploration of chemical space is a cornerstone of modern drug discovery and materials science. The synthesis of diverse libraries of small molecules allows for the screening of vast numbers of compounds to identify those with desired biological or material properties. Pyrimidine derivatives are recognized as privileged scaffolds in medicinal chemistry due to their presence in a wide range of biologically active compounds and approved drugs. acs.orgnih.govnih.gov

The structure of this compound makes it a valuable building block for the construction of compound libraries. The reactive bromomethyl group provides a convenient handle for introducing a wide variety of substituents through nucleophilic substitution reactions. This allows for the rapid generation of a library of related compounds, each with a different group at the 5-position of the pyrimidine ring, while maintaining the core 2-cyclobutylpyrimidine scaffold.

This approach is central to combinatorial chemistry and diversity-oriented synthesis, where the goal is to efficiently create large collections of molecules. nih.gov The resulting libraries can then be screened in high-throughput assays to identify hits for further development. The pyrimidine core itself can interact with various biological targets, and the diversity introduced at the bromomethyl position allows for the fine-tuning of these interactions to improve potency and selectivity. nih.gov The synthetic accessibility and the ability to readily modify this compound position it as a useful tool for expanding the accessible chemical space in the search for new functional molecules. nih.gov

| Library Synthesis Component | Role of this compound | Diversity Element |

| Scaffold | Provides the core 2-cyclobutylpyrimidine structure. | Constant feature of the library. |

| Reactive Site | The bromomethyl group serves as the point of diversification. | Enables attachment of various building blocks. |

| Building Blocks | A diverse set of nucleophiles (amines, alcohols, thiols, etc.). | Introduces chemical and structural diversity into the library. |

This table illustrates the potential role of this compound in the combinatorial synthesis of a chemical library.

Derivatives and Functionalized Analogues of 5 Bromomethyl 2 Cyclobutylpyrimidine

Synthesis of Alkyl and Aryl Substituted Pyrimidine (B1678525) Derivatives

The synthesis of alkyl and aryl substituted derivatives of 5-(bromomethyl)-2-cyclobutylpyrimidine can be approached in several ways. The bromomethyl group itself is a prime site for nucleophilic substitution to introduce various alkyl chains. Furthermore, the pyrimidine ring can be substituted with aryl groups through modern cross-coupling methodologies, although direct substitution on the pre-formed ring can be challenging due to the electron-deficient nature of pyrimidines. wikipedia.org

A key strategy for aryl substitution involves Brønsted acid-catalyzed electrophilic alkylation of electron-rich arenes with a related compound, 5-bromopyrimidine. bu.edu.eg This suggests that under appropriate conditions, the pyrimidine ring could act as an electrophile. However, a more common and versatile approach would involve cross-coupling reactions if a halogen were present on the pyrimidine ring itself (e.g., at the 4- or 6-position).

Alternatively, the synthesis can be designed to introduce the desired alkyl or aryl substituents from the initial stages, by selecting appropriately substituted precursors in the primary pyrimidine synthesis. The most common method for pyrimidine ring formation is the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine. wikipedia.org By using a cyclobutyl-substituted amidine and a appropriately functionalized three-carbon component, one could construct the desired pyrimidine core with additional alkyl or aryl groups.

Table 1: Synthetic Strategies for Alkyl and Aryl Derivatives

| Derivative Type | Synthetic Approach | Reagents/Conditions | Comments |

|---|---|---|---|

| 5-Alkylpyrimidine | Nucleophilic substitution | R-MgBr (Grignard), R-Li (Organolithium) on the bromomethyl group | Functionalizes the methyl side-chain. |

| 4-Arylpyrimidine | Electrophilic Alkylation | Electron-rich arenes, Brønsted acid (e.g., PPA) | Based on reactions with 5-bromopyrimidine. bu.edu.eg |

Preparation of Nitrogen-Containing Analogues (e.g., Amines, Amides)

Nitrogen-containing heterocycles are significant scaffolds in medicinal chemistry. wikipedia.orgdaneshyari.com The bromomethyl group in this compound is an excellent electrophilic site for the introduction of nitrogen-based nucleophiles.

A straightforward and highly effective method for synthesizing the corresponding 5-(aminomethyl) derivative involves a two-step process. First, the bromide is displaced by an azide (B81097) salt, such as sodium or lithium azide, to form the intermediate 5-(azidomethyl)-2-cyclobutylpyrimidine. This reaction is analogous to the synthesis of 5-(azidomethyl)-2'-deoxyuridine from its 5-(bromomethyl) precursor. umich.edunih.gov The subsequent step is the reduction of the azide to a primary amine. This can be achieved through various methods, most commonly by catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst). umich.edunih.gov

This primary amine serves as a versatile intermediate for the synthesis of a wide range of other nitrogen-containing analogues. For instance, it can be acylated to form amides or undergo reductive amination to yield secondary and tertiary amines.

Direct reaction of this compound with primary or secondary amines can also yield the corresponding substituted aminomethyl derivatives. Furthermore, various nitrogen-containing heterocyclic compounds, such as imidazoles or triazoles, can be N-alkylated using the title compound to create more complex structures.

Table 2: Synthesis of Nitrogen-Containing Analogues

| Derivative | Synthetic Pathway | Key Reagents | Reference Analogy |

|---|---|---|---|

| Primary Amine | Azide displacement followed by reduction | 1. NaN₃ or LiN₃ 2. H₂, Pd/C | Synthesis of 5-(aminomethyl)-2'-deoxyuridine. umich.edunih.gov |

| Amide | Acylation of the primary amine | Acyl chloride, Carboxylic acid with coupling agent (e.g., EDCI) | General amide synthesis. nih.govresearchgate.net |

Oxygenated and Sulfur-Containing Derivatives

The introduction of oxygen and sulfur functionalities can significantly alter the physicochemical properties of the parent molecule. The reactive bromomethyl handle is readily susceptible to nucleophilic attack by oxygen and sulfur-containing reagents.

To synthesize oxygenated derivatives such as alcohols, ethers, and esters, standard nucleophilic substitution reactions can be employed. The 5-(hydroxymethyl) derivative can be prepared by hydrolysis of the bromide, for example, using aqueous base or silver oxide. Ethers can be synthesized via the Williamson ether synthesis, where an alkoxide or phenoxide displaces the bromide. Similarly, reaction with a carboxylate salt would yield the corresponding ester.

Sulfur-containing derivatives are also readily accessible. Thioethers can be prepared by reacting this compound with a thiol or thiolate salt. To obtain the corresponding thiol (5-mercaptomethyl derivative), the bromide can be displaced with a sulfur nucleophile like thiourea, followed by hydrolysis of the resulting isothiouronium salt. The synthesis of various sulfur-containing heterocyclic scaffolds is a well-established area of medicinal chemistry. nih.govnih.gov

Table 3: Synthesis of Oxygenated and Sulfur-Containing Derivatives

| Functional Group | Derivative Class | Synthetic Method | Nucleophile |

|---|---|---|---|

| -OH | Alcohol | Hydrolysis | H₂O, OH⁻ |

| -OR | Ether | Williamson Synthesis | RO⁻ (Alkoxide/Phenoxide) |

| -OC(O)R | Ester | Nucleophilic Substitution | RCOO⁻ (Carboxylate) |

| -SH | Thiol | Thiouronium salt formation & hydrolysis | Thiourea |

| -SR | Thioether | Nucleophilic Substitution | RS⁻ (Thiolate) |

Annulation Products and Ring Expansion Derivatives

Annulation, or ring-fusion, reactions involving the pyrimidine core can lead to the formation of bicyclic and polycyclic heterocyclic systems, which are of great interest in drug discovery. For example, thienopyrimidines are a class of fused heterocycles with diverse biological activities. nih.gov The synthesis of such compounds often involves building the pyrimidine ring onto a pre-existing thiophene (B33073) or vice-versa. growingscience.com Starting with this compound, the bromomethyl group could be converted into other functional groups that facilitate annulation reactions.

Ring expansion and transformation reactions of the pyrimidine ring are also known, though they can require specific substrates and conditions. bu.edu.eg Such reactions often proceed through nucleophilic addition to the pyrimidine ring, followed by ring-opening and subsequent recyclization. wur.nlrsc.org For instance, quaternization of a ring nitrogen atom can activate the pyrimidine ring, making it more susceptible to nucleophilic attack and subsequent rearrangement. wur.nl While specific examples starting from the title compound are not documented, the general principles of pyrimidine chemistry suggest that such transformations are plausible under the right conditions.

Table 4: Potential Annulation and Ring Expansion Strategies

| Reaction Type | Resulting Structure | General Approach | Comments |

|---|---|---|---|

| Annulation | Fused bicyclic systems (e.g., thienopyrimidine) | Multi-step synthesis involving functional group transformation followed by cyclization. | Often involves building one ring onto the other. growingscience.com |

Chiral Derivatives via Asymmetric Synthesis

The introduction of chirality is a critical aspect of modern drug design. Asymmetric synthesis can be employed to create chiral derivatives of this compound, either by introducing a chiral center in a side-chain or by performing an asymmetric reaction on the pyrimidine ring itself.

Several methods have been developed for the enantioselective synthesis of chiral pyrimidine derivatives. Rhodium-catalyzed asymmetric allylation of pyrimidines with allylic carbonates has been shown to produce chiral N-allylpyrimidine acyclic nucleosides with high enantioselectivity. nih.gov Another powerful technique is asymmetric cyclopropanation. For example, N1-vinylpyrimidines can react with phenyliodonium (B1259483) ylides in the presence of a chiral catalyst to deliver chiral cyclopropanes in high yield and enantiomeric excess. rsc.org These cyclopropane (B1198618) derivatives can serve as precursors to chiral carbocyclic pyrimidine nucleoside analogues. researchgate.net

While these methods apply to the pyrimidine core, the 5-(bromomethyl) group can be used to introduce a chiral substituent. For example, nucleophilic substitution with a chiral alcohol or amine would yield a diastereomeric mixture that could potentially be separated, or a chiral nucleophile could be used in an attempt to achieve a stereoselective reaction.

Table 5: Approaches to Chiral Derivatives

| Synthetic Method | Type of Chirality | Catalyst/Reagent | Resulting Product Class | Reference |

|---|---|---|---|---|

| Asymmetric Allylation | N-centered chirality | [Rh(COD)Cl]₂ / chiral diphosphine | Chiral N-allylpyrimidines | nih.gov |

| Asymmetric Cyclopropanation | Side-chain chirality | Chiral organocatalyst (e.g., (DHQD)₂AQN) | Chiral cyclopropyl (B3062369) pyrimidines | researchgate.netrsc.org |

Computational and Theoretical Studies

Quantum Chemical Calculations on Molecular Structure and Stability

Quantum chemical calculations are fundamental to determining the three-dimensional arrangement of atoms in 5-(Bromomethyl)-2-cyclobutylpyrimidine and its relative stability. Methods such as Density Functional Theory (DFT) and ab initio calculations are used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. These calculations typically identify the lowest energy conformation of the molecule, providing a detailed picture of its structure.

The stability of the compound is assessed by calculating its total electronic energy. Furthermore, vibrational frequency analysis can confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface and can be used to compute thermodynamic properties such as enthalpy and Gibbs free energy. A review of computational studies on various pyrimidine (B1678525) derivatives indicates that DFT methods, particularly with hybrid functionals like B3LYP, provide a reliable balance between accuracy and computational cost for predicting these structural and thermodynamic parameters. jchemrev.complu.mx

Table 1: Calculated Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C2-N1 | 1.34 Å |

| C5-C7 | 1.51 Å | |

| C7-Br | 1.95 Å | |

| C2-C8 | 1.52 Å | |

| Bond Angle | N1-C2-N3 | 116.5° |

| C4-C5-C7 | 121.0° | |

| C5-C7-Br | 110.2° | |

| Dihedral Angle | N3-C2-C8-C9 | 45.0° |

Note: The data in this table is hypothetical and for illustrative purposes, representing typical values that would be obtained from DFT calculations.

Elucidation of Reaction Mechanisms and Transition State Structures

Computational chemistry is instrumental in mapping the pathways of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed, revealing the kinetics and thermodynamics of the transformation.

Density Functional Theory (DFT) is a widely used method to explore reaction mechanisms. jchemrev.com For a compound like this compound, DFT can be employed to study reactions such as nucleophilic substitution at the bromomethyl group. Calculations can identify the transition state structure for such a reaction, and its energy determines the activation barrier. The electronic behavior of the compound can be explained by DFT estimations. nih.gov These computational models can help in understanding the intricacies of reaction pathways. mdpi.com

Ab initio molecular dynamics (AIMD) simulations provide a way to study the real-time evolution of a chemical system. acs.org For this compound, AIMD can be used to simulate its behavior in a solvent, providing insights into dynamic processes and the role of solvent molecules in a reaction. These simulations can be particularly useful for understanding complex reaction coordinates that are not easily described by a static picture of the potential energy surface.

Prediction of Reactivity, Regio- and Stereoselectivity

Computational methods can predict the reactivity of different sites within the this compound molecule. For instance, by calculating atomic charges or condensed Fukui functions, one can identify the most electrophilic and nucleophilic sites, thus predicting where reactions are most likely to occur.

In reactions where multiple products can be formed, computational chemistry can predict the regio- and stereoselectivity by comparing the activation energies of the different reaction pathways leading to each product. The pathway with the lowest activation energy will be the most favored, and the corresponding product will be the major one. This predictive capability is invaluable for designing selective syntheses.

Analysis of Electronic Properties and Frontier Molecular Orbitals (FMO)

The electronic properties of a molecule are key to its reactivity. Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool in this regard. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. numberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. numberanalytics.com

For this compound, the distribution of the HOMO and LUMO across the molecule can pinpoint the regions most susceptible to nucleophilic and electrophilic attack, respectively. For instance, the LUMO is expected to be localized on the bromomethyl group, indicating its susceptibility to nucleophilic attack.

Table 2: Calculated Electronic Properties of this compound

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 6.3 eV |

| Dipole Moment | 2.1 D |

Note: The data in this table is hypothetical and for illustrative purposes, representing typical values that would be obtained from electronic structure calculations.

Development of Computational Models for Rational Design of Derivatives

The insights gained from computational studies can be leveraged to design new derivatives of this compound with tailored properties. nih.govmdpi.com By systematically modifying the structure of the parent molecule in silico and calculating the properties of the resulting derivatives, a computational model can be developed to establish a quantitative structure-activity relationship (QSAR). rsc.org This model can then be used to predict the properties of yet-to-be-synthesized compounds, thereby accelerating the discovery of new molecules with enhanced activity or other desirable characteristics. The rational design of molecules can be guided by these computational approaches. researchgate.netresearchgate.net

Spectroscopic and Analytical Characterization of Reaction Products and Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of "5-(Bromomethyl)-2-cyclobutylpyrimidine". Through one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments, the precise connectivity of atoms and the chemical environment of each nucleus can be established.

¹H NMR Spectroscopy: The proton NMR spectrum of "this compound" is expected to exhibit distinct signals corresponding to the pyrimidine (B1678525) ring, the bromomethyl group, and the cyclobutyl substituent. The protons on the pyrimidine ring typically appear in the aromatic region of the spectrum, generally between δ 6.5 and 9.16 ppm. researchgate.net The two protons of the bromomethyl (-CH₂Br) group are anticipated to resonate as a singlet in the range of δ 4.0-5.0 ppm, a characteristic chemical shift for protons on a carbon adjacent to a bromine atom and an aromatic ring. The protons of the cyclobutyl ring will present more complex splitting patterns, typically appearing in the aliphatic region (δ 1.5-3.0 ppm). The methine proton attached directly to the pyrimidine ring will be the most downfield of the cyclobutyl protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing a signal for each unique carbon atom in the molecule. The carbon atoms of the pyrimidine ring are expected to have chemical shifts in the aromatic region, typically between δ 110 and 170 ppm. The carbon of the bromomethyl group (-CH₂Br) is anticipated to appear in the range of δ 30-40 ppm. The carbons of the cyclobutyl ring will resonate in the aliphatic region, with the methine carbon directly attached to the pyrimidine ring showing a more downfield shift compared to the methylene (B1212753) carbons.

Expected ¹H and ¹³C NMR Data for this compound

| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

| Pyrimidine-H4/H6 | ~8.5 - 9.0 (s) | ~155 - 160 |

| Pyrimidine-C2 | - | ~165 - 170 |

| Pyrimidine-C4/C6 | - | ~155 - 160 |

| Pyrimidine-C5 | - | ~120 - 125 |

| -CH₂Br | ~4.5 (s) | ~30 - 35 |

| Cyclobutyl-CH | ~3.0 - 3.5 (quintet) | ~35 - 40 |

| Cyclobutyl-CH₂ | ~1.8 - 2.5 (m) | ~20 - 30 |

Note: The data in this table are predicted values based on typical chemical shifts for similar structural motifs and should be considered as an estimation.

To definitively assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For "this compound," COSY would show correlations between the protons within the cyclobutyl ring, aiding in the assignment of their complex multiplets.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the ¹³C signals for the bromomethyl and cyclobutyl groups by linking them to their attached protons.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight of "this compound" and to gain insights into its structure through analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule, confirming that the synthesized compound has the correct molecular formula (C₉H₁₀Br₂N₂). The presence of two bromine atoms would be readily identified by the characteristic isotopic pattern of the molecular ion peak, with relative intensities corresponding to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in "this compound". The pyrimidine ring and the alkyl and bromoalkyl substituents will give rise to characteristic absorption bands.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| Aromatic C-H (pyrimidine) | Stretching | ~3000 - 3100 |

| Aliphatic C-H (cyclobutyl, bromomethyl) | Stretching | ~2850 - 3000 |

| C=N and C=C (pyrimidine ring) | Stretching | ~1400 - 1600 |

| C-Br | Stretching | ~500 - 600 |

The spectrum of pyrimidine derivatives typically shows characteristic vibrations for aromatic C-H stretching between 2920-2978 cm⁻¹ and C=N aromatic stretching in the range of 1525-1575 cm⁻¹. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The pyrimidine ring is the primary chromophore in "this compound". Pyrimidine itself exhibits absorption bands in the UV region. The substitution on the pyrimidine ring can cause a shift in the absorption maxima (λmax). For pyrimidine derivatives, electronic transitions can result in absorption maxima at various wavelengths, with a specific derivative showing a λmax of 275 nm. nih.gov The presence of the cyclobutyl and bromomethyl groups may lead to slight shifts in the absorption bands compared to unsubstituted pyrimidine.

X-ray Crystallography for Absolute Structure and Conformation Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, offering unequivocal proof of a compound's constitution and stereochemistry.

Expected Structural Features:

Pyrimidine Core: The central pyrimidine ring is expected to be largely planar, a characteristic feature of aromatic heterocyclic systems. Minor deviations from planarity may occur due to the electronic and steric effects of the substituents.

Cyclobutyl Group Conformation: The cyclobutyl group attached at the C2 position is non-planar and can adopt a puckered or "butterfly" conformation. maricopa.edu The specific dihedral angles of the cyclobutyl ring would be determined by X-ray analysis, revealing the lowest energy conformation in the crystalline state. The orientation of this bulky group relative to the pyrimidine ring is a key conformational feature, influencing crystal packing and potential intermolecular interactions.

Bromomethyl Group Orientation: The C5-C(H2)-Br bond angles and the torsion angle around the C5-C(H2) bond would define the orientation of the reactive bromomethyl group. This orientation is critical as it can be influenced by, and participate in, various non-covalent interactions within the crystal lattice, such as halogen bonding or hydrogen bonding.

Hypothetical Crystallographic Data:

The crystallographic data for a compound like this compound would be presented in a standardized format. A hypothetical data table is provided below to illustrate the type of information obtained from an X-ray diffraction experiment.

| Parameter | Hypothetical Value |

| Chemical Formula | C9H11BrN2 |

| Formula Weight | 227.10 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| β (°) | 105.5 |

| Volume (ų) | 995.6 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.514 |

| R-factor | < 0.05 |

This table is generated for illustrative purposes and does not represent experimentally determined data for this compound.

The determination of the crystal structure would allow for a detailed analysis of intermolecular forces, such as π-π stacking of the pyrimidine rings or halogen interactions involving the bromine atom, which govern the packing of molecules in the solid state.

Chromatographic and Other Analytical Techniques for Purity and Reaction Monitoring

Chromatographic techniques are indispensable for assessing the purity of synthesized compounds and for monitoring the progress of chemical reactions in real-time. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed for the analysis of pyrimidine derivatives. researchgate.net

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique used to separate, identify, and quantify components in a mixture. For a compound like this compound, reversed-phase HPLC is the most probable method of choice. This technique allows for the separation of the product from starting materials, by-products, and intermediates.

A typical application would involve monitoring the synthesis of this compound. Small aliquots of the reaction mixture can be withdrawn at regular intervals, quenched, and injected into the HPLC system. The disappearance of starting material peaks and the appearance and growth of the product peak can be tracked to determine the reaction's endpoint. Post-synthesis, HPLC is used to determine the purity of the final product, often expressed as a percentage of the total peak area.

Illustrative HPLC Method Parameters:

| Parameter | Typical Value |

| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis at 254 nm |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

This table presents typical parameters and is for illustrative purposes only.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS):

Gas chromatography is another powerful separation technique, particularly suitable for volatile and thermally stable compounds. While some pyrimidine derivatives can be analyzed directly, the reactivity of the bromomethyl group might necessitate derivatization to improve thermal stability and chromatographic behavior. nih.gov

GC coupled with a mass spectrometer (GC-MS) is especially valuable. As the separated components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a molecular fingerprint, allowing for the confirmation of the molecular weight and structural information about the analyte. This is crucial for identifying reaction intermediates and potential impurities. For instance, GC-MS analysis could be used to detect the presence of any debrominated or hydrolyzed by-products.

Representative GC-MS Parameters:

| Parameter | Typical Value |

| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm) |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Temperature Program | Initial 100°C, ramp to 280°C at 10°C/min |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | 50-400 m/z |

This table presents typical parameters and is for illustrative purposes only.

Q & A

Q. What are the standard synthetic routes for preparing 5-(Bromomethyl)-2-cyclobutylpyrimidine?

- Methodological Answer : A common approach involves two key steps: (1) introducing the cyclobutyl group at the 2-position of the pyrimidine ring via cross-coupling (e.g., Suzuki-Miyaura with cyclobutylboronic acids) and (2) bromomethylation at the 5-position using reagents like NBS (N-bromosuccinimide) under radical initiation or photochemical conditions. Catalysts such as Pd(PPh₃)₄ for coupling and AIBN for bromination are often employed. Solvent selection (e.g., THF for coupling, CCl₄ for bromination) and temperature control (60–80°C) are critical for yield optimization. Researchers should use SciFinder to review analogous pyrimidine functionalization protocols .

Q. How can spectroscopic techniques characterize this compound?

- Methodological Answer : Key methods include:

- IR Spectroscopy : The C-Br stretch in bromomethyl groups typically appears at ~560–600 cm⁻¹ (adjusted for solvent effects; CCl₄ or CS₂ matrices are common) .

- NMR : ¹H NMR shows the cyclobutyl protons as a multiplet (δ 2.0–3.0 ppm), while the bromomethyl (-CH₂Br) group resonates as a singlet near δ 4.3–4.7 ppm. ¹³C NMR confirms the cyclobutyl sp³ carbons (δ 20–35 ppm) and the Br-bearing carbon (δ 30–35 ppm).

- Mass Spectrometry : ESI-MS or GC-MS should display a molecular ion peak matching the molecular weight (calculated using C₉H₁₀BrN₃: ~256.1 g/mol).

Q. What safety protocols are essential when handling brominated pyrimidines?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation.

- Store the compound at -20°C in airtight, light-resistant containers to prevent decomposition .

- Dispose of waste via halogenated solvent channels, adhering to institutional guidelines for brominated organics .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The cyclobutyl group introduces steric hindrance, which can slow transmetalation in Suzuki reactions. Electronic effects from the bromomethyl substituent may direct electrophilic attacks to the pyrimidine ring’s 4-position. To mitigate steric issues, use bulky ligands (e.g., XPhos) to stabilize Pd intermediates. Computational DFT studies can predict regioselectivity by analyzing frontier molecular orbitals (FMOs) and charge distribution .

Q. What analytical challenges arise in quantifying trace impurities during synthesis, and how can they be resolved?

- Methodological Answer :

- Challenge : Co-elution of byproducts (e.g., dehalogenated derivatives) in HPLC.

- Solution : Use orthogonal methods:

- HPLC-MS with a C18 column (ACN/water gradient) to separate impurities.

- NMR Diffusion-Ordered Spectroscopy (DOSY) to distinguish species by molecular weight.

- Reference spectral libraries (e.g., Coblentz Society data for bromopyrimidines) to identify unexpected peaks .

Q. How can computational modeling optimize reaction conditions for bromomethylation?

- Methodological Answer :

- Perform DFT calculations (e.g., Gaussian 16) to model transition states and assess activation energies for bromomethyl radical addition.

- Simulate solvent effects (e.g., COSMO-RS) to predict polarity impacts on reaction rates.

- Validate models with experimental kinetic studies (e.g., monitoring via in-situ IR) .

Contradictions in Evidence

- Spectral Data : reports C-Br stretches in 5-bromopyrimidine at 560–600 cm⁻¹, but bromomethyl groups in related compounds may shift due to increased electron density. Researchers should calibrate instruments using internal standards .

- Storage Conditions : While recommends -20°C for similar compounds, uses ambient storage for spectral samples. Stability studies (TGA/DSC) are advised to determine optimal storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.